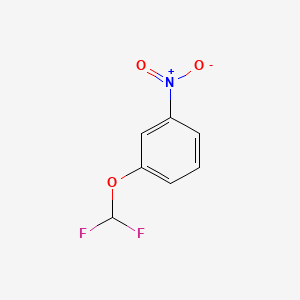

1-(Difluoromethoxy)-3-nitrobenzene

Descripción

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 1-(difluoromethoxy)-3-nitrobenzene has been extensively characterized through computational and experimental approaches. The compound adopts a planar aromatic configuration with the benzene ring serving as the central structural framework. The difluoromethoxy group (-OCF₂H) occupies the 1-position, while the nitro group (-NO₂) is positioned at the 3-position, creating a meta-substitution pattern that significantly influences the overall molecular geometry and electronic distribution.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, with the corresponding International Chemical Identifier key NYVCZALWNPMMSQ-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation [O-]N+C1=CC=CC(OC(F)F)=C1 clearly delineates the connectivity pattern and formal charge distribution within the molecule.

Structural analysis reveals that the difluoromethoxy substituent introduces significant steric and electronic perturbations to the aromatic system. The carbon-oxygen bond length connecting the methoxy carbon to the aromatic ring exhibits typical single bond characteristics, while the two carbon-fluorine bonds in the difluoromethoxy group display shortened bond lengths characteristic of the high electronegativity of fluorine atoms. The nitro group adopts a nearly coplanar orientation with respect to the benzene ring, facilitating optimal orbital overlap for resonance stabilization.

The overall molecular architecture demonstrates a pseudo-rigid conformation with limited rotational freedom around the carbon-oxygen bond connecting the difluoromethoxy group to the aromatic ring. This conformational constraint arises from both steric interactions between the fluorine atoms and the adjacent aromatic hydrogen atoms, as well as electronic factors related to the electron-withdrawing nature of both substituents.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Comprehensive spectroscopic analysis of this compound has provided detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural elucidation and purity assessment of this compound.

Proton nuclear magnetic resonance analysis conducted in deuterated chloroform reveals distinctive spectral patterns characteristic of the meta-disubstituted benzene ring system. The aromatic protons exhibit chemical shifts in the range of 7.48-8.20 parts per million, with the proton adjacent to the nitro group appearing most downfield due to the strong deshielding effect of the electron-withdrawing nitro substituent. The difluoromethoxy proton (-OCF₂H) appears as a characteristic triplet at approximately 6.61 parts per million with a large coupling constant of 72.4 hertz, indicating strong coupling to the two equivalent fluorine atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing between 115-151 parts per million. The carbon atom bearing the difluoromethoxy group exhibits a distinctive triplet splitting pattern due to coupling with the adjacent fluorine atoms, while the carbon bearing the nitro group shows characteristic downfield shifts consistent with its electron-deficient environment.

Fluorine-19 nuclear magnetic resonance analysis reveals the difluoromethoxy fluorine atoms as equivalent nuclei appearing at approximately -82.4 parts per million as a doublet with coupling to the methoxy proton. This spectral signature serves as a diagnostic fingerprint for the difluoromethoxy functional group and confirms the structural integrity of this substituent.

| Nuclear Magnetic Resonance Data Summary | |

|---|---|

| Proton Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 8.20-8.05 (m, 1H), 7.99 (t, J = 2.0 Hz, 1H), 7.57 (t, J = 8.2 Hz, 1H), 7.48 (dd, J = 8.2, 1.8 Hz, 1H), 6.61 (t, J = 72.4 Hz, 1H) |

| Carbon-13 Nuclear Magnetic Resonance (101 MHz, CDCl₃) | δ 151.2 (t, J = 3 Hz), 149.1, 130.7, 126.1, 120.5, 115.4 (t, J = 262 Hz), 115.2 |

| Fluorine-19 Nuclear Magnetic Resonance (376 MHz, CDCl₃) | δ -82.4 (d, J = 71.4 Hz, 2F) |

Infrared spectroscopic analysis has identified characteristic vibrational modes that serve as structural fingerprints for this compound. The nitro group exhibits strong asymmetric and symmetric stretching vibrations typically observed around 1530 and 1350 wavenumbers, respectively. The difluoromethoxy group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1200 wavenumber region, while aromatic carbon-carbon stretching modes appear in the expected 1400-1600 wavenumber range.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. Electron ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 189, corresponding to the exact molecular weight of the compound. Characteristic fragmentation patterns include loss of the difluoromethoxy group and various aromatic fragmentation pathways. Key fragment ions appear at mass-to-charge ratios of 143, 139, 95, and 92, providing structural confirmation and purity assessment capabilities.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

The thermochemical properties of this compound have been systematically investigated to establish fundamental physical constants essential for practical applications and theoretical modeling. These properties reflect the unique combination of intermolecular forces arising from the polar nitro group, the electronegative difluoromethoxy substituent, and the aromatic π-system.

Thermal analysis reveals that this compound exists as a liquid at ambient temperature and pressure conditions, with a reported boiling point range of 240-242 degrees Celsius under standard atmospheric pressure. This elevated boiling point reflects the significant intermolecular interactions arising from the polar nature of both the nitro and difluoromethoxy substituents. The compound exhibits thermal stability within its normal handling temperature range, though prolonged exposure to elevated temperatures should be avoided to prevent decomposition.

The density of this compound has been precisely determined as 1.391 grams per milliliter at 25 degrees Celsius. This relatively high density compared to simple aromatic hydrocarbons reflects the presence of heavy atoms (fluorine, nitrogen, oxygen) and the compact molecular packing facilitated by intermolecular interactions. The refractive index has been measured as 1.4995-1.5035 at 20 degrees Celsius, indicating significant optical density consistent with the aromatic structure and heteroatom content.

| Thermochemical Properties Summary | |

|---|---|

| Physical State (20°C) | Liquid |

| Boiling Point | 240-242°C (at 760 mmHg) |

| Density | 1.391 g/mL (at 25°C) |

| Refractive Index | 1.4995-1.5035 (at 20°C) |

| Flash Point | >110°C (230°F) |

| Appearance | Clear pale yellow to yellow liquid |

Solubility profiling demonstrates that this compound exhibits selective solubility characteristics dependent on solvent polarity and hydrogen bonding capability. The compound shows good solubility in methanol, reflecting favorable interactions between the polar substituents and the protic solvent. Moderate solubility is observed in dimethyl sulfoxide and chloroform, indicating compatibility with both polar aprotic and moderately polar solvents. Limited solubility in water is expected due to the predominantly aromatic and organofluorine character of the molecule.

The flash point of this compound exceeds 110 degrees Celsius, classifying it as a combustible liquid with relatively low volatility under normal handling conditions. This safety parameter is crucial for determining appropriate storage and handling protocols in laboratory and industrial settings.

Electronic Structure Analysis: Frontier Molecular Orbital Interactions

The electronic structure of this compound has been analyzed through both experimental and computational approaches to understand the fundamental orbital interactions that govern its chemical reactivity and physical properties. The presence of both electron-withdrawing substituents creates a unique electronic environment that significantly perturbs the aromatic π-system.

Frontier molecular orbital analysis reveals distinctive highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that reflect the electronic influence of the nitro and difluoromethoxy substituents. The highest occupied molecular orbital primarily localizes on the aromatic ring with reduced electron density at positions bearing electron-withdrawing groups. The lowest unoccupied molecular orbital shows significant contributions from the nitro group π* system, consistent with the strong electron-accepting nature of this substituent.

The calculated collision cross section values provide insights into the three-dimensional structure and electronic distribution of various ionic forms of the molecule. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is 131.6 Ångström², while the sodium adduct [M+Na]⁺ exhibits a larger value of 139.4 Ångström². The deprotonated form [M-H]⁻ shows a collision cross section of 133.0 Ångström², indicating minimal structural reorganization upon deprotonation.

| Predicted Collision Cross Section Data | |

|---|---|

| [M+H]⁺ (m/z 190.03102) | 131.6 Ų |

| [M+Na]⁺ (m/z 212.01296) | 139.4 Ų |

| [M-H]⁻ (m/z 188.01646) | 133.0 Ų |

| [M+NH₄]⁺ (m/z 207.05756) | 150.3 Ų |

| [M+K]⁺ (m/z 227.98690) | 134.4 Ų |

The electron distribution analysis demonstrates that both the nitro and difluoromethoxy groups function as electron-withdrawing substituents, though through different mechanisms. The nitro group withdraws electron density through both inductive and resonance effects, while the difluoromethoxy group primarily exerts its influence through inductive electron withdrawal due to the high electronegativity of the fluorine atoms.

Molecular orbital calculations indicate that the highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap is significantly influenced by the electron-withdrawing nature of both substituents. This electronic perturbation affects the compound's photophysical properties, chemical reactivity patterns, and potential applications in materials science. The meta-substitution pattern ensures that the two electron-withdrawing groups do not directly compete for the same resonance pathways, allowing for additive electronic effects while maintaining aromatic stability.

Propiedades

IUPAC Name |

1-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCZALWNPMMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378890 | |

| Record name | 1-(difluoromethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-07-3 | |

| Record name | 1-(difluoromethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Reaction of 3-Nitrophenol with Difluoromethylating Agents

This method involves the introduction of a difluoromethoxy group onto a nitrobenzene derivative via difluoromethylating agents.

-

- Starting Material: 3-Nitrophenol.

- Difluoromethylating Agent: Difluorochloromethane.

- Solvent: Alkaline medium (e.g., sodium hydroxide solution).

- Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide.

- Temperature: Typically between 40°C and 100°C.

- Reaction Time: 1–40 hours depending on temperature.

-

- The reaction flask is charged with nitrophenol, alkaline solvent, and catalyst.

- Difluorochloromethane is fed continuously into the reaction mixture under stirring.

- The reaction is monitored for completion using techniques like TLC (Thin Layer Chromatography).

-

- After cooling, the organic phase is separated.

- The crude product undergoes alkali washing and steam distillation to achieve purity levels exceeding 98%.

Yield Data :

| Temperature (°C) | Reaction Time (hrs) | Difluorochloromethane (g) | Product Yield (%) |

|---|---|---|---|

| 40 | 1 | ~93 | ~14.8 |

| 95 | 24 | ~93 | ~95.7 |

| 100 | 40 | ~310 | ~96.3 |

Industrial Production Methods

Water-Phase Synthesis

This method optimizes environmental sustainability by reducing solvent recovery requirements and minimizing pollution.

-

- Starting Material: Nitrophenol.

- Difluorochloromethane as the difluoromethylating agent.

- Solvent: Water-based alkaline solution.

- Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide or tetrabutylphosphonium bromide).

-

- Lower energy consumption compared to organic solvents.

- No solvent discharge, reducing environmental impact.

Procedure :

- Nitrophenol is dissolved in an alkaline aqueous solution in a reaction flask.

- Difluorochloromethane is continuously fed into the mixture at controlled temperatures (40°C–100°C).

- The reaction proceeds for a specified duration under stirring and reflux conditions.

- Organic phase separation, followed by purification steps like steam distillation, yields the final product.

Yield Optimization :

The molar ratio of nitrophenol to difluorochloromethane significantly impacts yield. Ratios between 1:1 and 1:10 are commonly employed to maximize efficiency.

Alternative Methodologies

Use of Diethylaminosulfur Trifluoride (DAST)

An alternative approach involves using diethylaminosulfur trifluoride (DAST) as a difluoromethylating agent.

-

- Starting Material: Nitrobenzaldehyde.

- Solvent: Dichloromethane.

- Temperature: Initial cooling to −78°C followed by warming to room temperature (~20°C).

- DAST is added dropwise to a cooled solution of nitrobenzaldehyde in dichloromethane.

- The mixture is stirred at low temperatures and then warmed gradually to room temperature over several hours.

- Organic extracts are purified using silica gel chromatography with ethyl acetate/hexanes as eluent.

Yield Data :

This method achieves high yields (~99%) but requires precise temperature control and specialized reagents.

Summary Table of Methods

| Method | Starting Material | Key Reagent | Solvent | Temperature Range (°C) | Yield (%) |

|---|---|---|---|---|---|

| Reaction with Difluorochloromethane | Nitrophenol | Difluorochloromethane | Alkaline water | 40–100 | Up to ~96 |

| Water-Phase Synthesis | Nitrophenol | Difluorochloromethane | Alkaline water | 40–100 | Up to ~96 |

| DAST Method | Nitrobenzaldehyde | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | −78–20 | ~99 |

Análisis De Reacciones Químicas

1-(Difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Difluoromethoxy)-3-nitrobenzene has been investigated for its potential as a pharmaceutical agent:

- Anticancer Activity : Studies have shown that compounds containing difluoromethoxy groups exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have demonstrated improved activity compared to their non-fluorinated counterparts, suggesting that the difluoromethoxy group contributes positively to the pharmacological profile .

- Topoisomerase Inhibition : Certain derivatives exhibit properties as topoisomerase II poisons, which are crucial in cancer therapy as they interfere with DNA replication .

Agrochemicals

The unique properties of this compound make it a candidate for use in agrochemicals:

- Pesticide Intermediates : The compound's fluorinated structure enhances its stability and efficacy as an intermediate in the synthesis of pesticides. This is particularly relevant in developing new agrochemical products that require potent active ingredients .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of difluoromethoxy-containing compounds revealed that introducing this group significantly improved the anticancer activity of certain molecules. The research demonstrated an IC value improvement, indicating better efficacy against specific cancer cell lines when compared to traditional compounds lacking this modification .

Case Study 2: Environmental Impact Assessment

Research into the synthesis methods for this compound highlighted the advantages of water-phase processes over traditional organic solvent methods. This study emphasized reduced energy consumption and lower environmental pollution as key benefits of adopting greener chemistry practices in industrial applications .

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethoxy)-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its overall biological activity.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 22236-07-3 | C₇H₅F₂NO₃ | 189.12 | -OCHF₂, -NO₂ |

| 1-Chloro-3-nitrobenzene | 121-73-3 | C₆H₄ClNO₂ | 157.55 | -Cl, -NO₂ |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | C₇H₄BrFNO₃ | 249.97 | -Br, -F, -OCH₃, -NO₂ |

| 1-(2-Bromoethyl)-3-nitrobenzene | 16799-04-5 | C₈H₈BrNO₂ | 230.06 | -CH₂CH₂Br, -NO₂ |

Key Observations :

- The difluoromethoxy group (-OCHF₂) enhances electronegativity and steric bulk compared to -OCH₃ or halogens (-Cl, -Br).

- Halogen substituents (e.g., -Cl, -Br) increase molecular weight but lack the electron-withdrawing resonance effects of -OCHF₂.

Physicochemical Properties

Limited data on the physical properties of this compound are available in the provided evidence. However, comparisons with analogs highlight trends:

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

| 1-Chloro-3-nitrobenzene | Not reported | Not reported | Not reported |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | Not reported | Not reported | Not reported |

| 1-(2-Bromoethyl)-3-nitrobenzene | 30–34 | 136–138/0.5 | 1.562 (predicted) |

Key Observations :

Reactivity

- Nitro Group Reduction: Nitrobenzene derivatives are often reduced to amines. For example, 5-fluorobenzene-1,2-diamine is synthesized using SnCl₂·2H₂O in ethanol under reflux .

- Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position.

Actividad Biológica

1-(Difluoromethoxy)-3-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂) attached to a benzene ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly as a glucan synthase inhibitor, which could have implications in treating fungal infections. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₅F₂NO₃, with a CAS number of 22236-07-3. The presence of both electron-withdrawing groups (the nitro and difluoromethoxy groups) significantly influences its chemical properties and reactivity, enhancing its potential biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| CAS Number | 22236-07-3 |

| Functional Groups | Nitro (-NO₂), Difluoromethoxy (-OCHF₂) |

This compound exhibits biological activity primarily through the inhibition of glucan synthase, an enzyme crucial for fungal cell wall synthesis. By disrupting cell wall formation, this compound can potentially lead to fungal cell death, making it a candidate for antifungal therapies.

Glucan Synthase Inhibition

- Target Enzyme : Glucan Synthase

- Mechanism : Inhibition disrupts cell wall integrity, leading to cell lysis and death.

- Potential Applications : Treatment of fungal infections.

Antimicrobial Activity

Nitro-containing compounds have historically demonstrated significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, causing cellular damage and death .

Anti-inflammatory Activity

Recent studies suggest that nitro compounds, including derivatives like this compound, may also exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Case Studies

- Antifungal Activity : Research has indicated that this compound effectively inhibits glucan synthase in various fungal strains, demonstrating a promising profile as an antifungal agent.

- Comparative Studies : Comparative analysis with similar compounds like 3-nitrophenol shows that the unique difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy against pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and potential activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Nitrophenol | Contains a nitro group | Common precursor in organic synthesis |

| Difluoromethoxybenzene | Contains difluoromethoxy group | Less polar than this compound |

| 1-Fluoro-3-nitrobenzene | Contains one fluorine atom | Different reactivity due to fewer electron-withdrawing effects |

Q & A

Q. Basic

- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows a characteristic triplet (δ ~6.5–7.0 ppm, J = 50–60 Hz) due to coupling with two fluorine atoms. Adjacent aromatic protons (meta to nitro) resonate as a doublet of doublets (δ ~8.0–8.5 ppm) due to nitro group deshielding .

- ¹⁹F NMR : A singlet at δ ~-85 to -90 ppm confirms the -OCF₂H group .

- IR : Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and C-F stretching (~1100–1200 cm⁻¹) are diagnostic .

What experimental strategies mitigate competing side reactions during nitro group reduction in this compound?

Advanced

Reduction of the nitro group to an amine (-NH₂) requires selective catalysts to avoid defluorination. Catalytic hydrogenation (H₂, Pd/C in ethanol) at 50–60°C under 3–5 bar pressure is effective, but trace acidic impurities can hydrolyze the difluoromethoxy group. Alternative methods:

- Fe/HCl : Provides moderate yields (~70%) but risks partial dehalogenation .

- SnCl₂/HCl : Requires strict stoichiometry (1:2 molar ratio) to prevent over-reduction .

Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in hexane/EtOAc) and confirm product stability with ¹⁹F NMR to detect fluorine loss .

How does this compound function as a solvent in actinide/lanthanide separation studies?

Advanced

In solvent extraction systems, its electron-deficient aromatic ring stabilizes metal-ligand complexes. For example, when used with phenanthroline-derived ligands (e.g., Et-Tol-DAPhen), it enhances selectivity for Pu(IV) over Am(III) due to:

- Dielectric properties : Low polarity (ε ~5–7) favors ion-pair extraction.

- Nitro group coordination : Acts as a weak Lewis acid, stabilizing nitrate complexes .

Optimize extraction efficiency by adjusting HNO₃ concentration (1–3 M) and ligand molarity (0.01–0.1 M). Validate selectivity via ICP-MS and XANES to confirm oxidation state retention .

What computational methods predict the stability of this compound under varying pH and temperature?

Q. Advanced

- DFT calculations (B3LYP/6-311+G )**: Model hydrolysis pathways of the difluoromethoxy group. Results indicate instability at pH >10 due to nucleophilic attack by OH⁻ .

- MD simulations : Predict thermal decomposition thresholds (T >150°C) by analyzing bond dissociation energies (C-F: ~485 kJ/mol; C-NO₂: ~240 kJ/mol) .

Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC-UV monitoring is recommended .

How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Advanced

Discrepancies often arise from:

- Impurity profiles : Trace halides (e.g., Cl⁻) can catalyze side reactions. Use ion chromatography to quantify impurities .

- Reaction scale : Microscale (<1 mmol) reactions may overestimate yields due to handling losses. Compare results across scales (1 mmol vs. 10 mmol) .

- Analytical methods : Ensure consistency in quantification (e.g., GC-MS vs. NMR integration). Calibrate instruments with certified reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.